molecular formula C18H21N5O3S B2900369 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1428355-74-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2900369
CAS No.: 1428355-74-1
M. Wt: 387.46
InChI Key: LQMBFDATENFYMN-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural features suggest significant potential in medicinal chemistry, particularly in targeting various biological pathways.

Structural Characteristics

The compound's structure includes:

  • Pyrimidine Ring : Known for its role in nucleic acids and as a target for various therapeutic agents.
  • Pyrrole Moiety : Often associated with biological activity, including antimicrobial and anticancer properties.
  • Benzenesulfonamide Group : This functional group is known for its diverse biological activities, especially in the inhibition of enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy as dysregulated kinase activity is often implicated in tumorigenesis.
  • Enzymatic Pathways : It may also modulate inflammatory pathways by inhibiting cytokine production, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, N-(2-aminoethyl)-benzenesulfonamide derivatives have shown:

  • Cardiovascular Effects : Reduction in perfusion pressure and coronary resistance in isolated rat heart models .

Case Studies

  • Anticancer Activity :
    • A study on similar pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting potential for this compound in cancer treatment .
  • Inflammatory Response Modulation :
    • Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological Activity
BosutinibPyridine derivativeAnticancer
MilrinonePyridine and amine groupsCardiovascular agent
NeratinibAniline and pyridineAnticancer
OlprinonePyridine and carbonylCardiovascular agent

This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in this compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing suitable precursors through cyclization reactions.
  • Substitution with Pyrrole : Functionalizing the pyrimidine ring via nucleophilic substitution.
  • Attachment of the Benzenesulfonamide Moiety : Final coupling to form the complete structure.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • Detailed kinetic studies to understand its inhibition mechanisms on target enzymes.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-14-5-6-15(26-2)16(11-14)27(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBFDATENFYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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